The synthesis of BI 860585 involves several key steps that utilize advanced organic chemistry techniques. While specific proprietary methods may not be publicly disclosed, the general approach for synthesizing small molecule inhibitors typically includes:
Technical details regarding the exact synthetic pathway of BI 860585 are not extensively documented in public literature but may involve standard techniques used in medicinal chemistry .
The molecular structure of BI 860585 can be described using its chemical formula and structural features. The compound's specific structure includes:
The structure features a core that allows for interaction with the ATP-binding site of mTOR, which is essential for its inhibitory activity. The three-dimensional conformation plays a critical role in its binding affinity and specificity towards mTOR complexes .
BI 860585 undergoes various chemical reactions primarily related to its interactions with biological targets. The main reaction of interest is its competitive inhibition of mTORC1 and mTORC2, which involves:
Technical details related to these interactions can be studied using techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy to visualize the binding dynamics .
The mechanism of action for BI 860585 involves several key processes:
Data from clinical studies indicate that this compound can effectively reduce tumor size in certain malignancies when combined with other therapies such as exemestane or paclitaxel .
BI 860585 exhibits several notable physical and chemical properties:
These properties are critical for formulation development and determining the appropriate delivery methods for therapeutic use .
BI 860585 has significant potential applications in scientific research and clinical settings:
The ongoing clinical trials are essential to establish its safety profile and therapeutic efficacy in diverse patient populations .
First-generation mTOR inhibitors (rapalogs) demonstrated limited clinical efficacy due to incomplete pathway suppression. Rapalogs inhibit mTORC1 allosterically but fail to target mTORC2, leading to compensatory feedback loops:
Dual mTORC1/2 inhibitors overcome these limitations by competitively targeting the ATP-binding site of both complexes. This approach achieves:
Preclinical studies confirmed that dual inhibitors induce apoptosis more effectively than rapalogs in diverse tumor models, providing the foundation for BI-860585’s development [6] [10].
BI-860585 (XP-105) is a potent, selective ATP-competitive mTOR kinase inhibitor designed to target both mTORC1 and mTORC2. Key pharmacological characteristics include:
Table 1: Key Pharmacodynamic Properties of BI-860585
Property | Value/Outcome | Assessment Method |
---|---|---|
mTORC1 inhibition | Complete pS6K1 suppression | Tumor biopsy phosphoproteomics |
mTORC2 inhibition | >50% pAKT (S473) reduction at ≥120 mg/day | Plasma biomarker analysis |
Target selectivity | >100-fold vs PI3K isoforms | Kinase panel screening |
Phase I trial results (NCT01938846) established its clinical profile:
BI-860585 represents a mechanistic advancement over rapalogs (e.g., everolimus, temsirolimus):
Table 2: BI-860585 vs. Rapalogs
Property | BI-860585 | Rapalogs |
---|---|---|
Target Specificity | mTORC1 + mTORC2 | mTORC1 only |
Mechanism | ATP-competitive | Allosteric |
AKT S473 Phosphorylation | Suppressed | Increased |
4E-BP1 Inhibition | Complete | Partial |
Feedback Loops | PI3K/AKT suppressed | PI3K/AKT enhanced |
Key advantages:
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0